molecular formula C20H16O4S B14189195 Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- CAS No. 851591-22-5

Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-

Cat. No.: B14189195
CAS No.: 851591-22-5
M. Wt: 352.4 g/mol
InChI Key: FJPOYVFLHRONHD-UHFFFAOYSA-N
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Description

Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a methanone group attached to a phenyl ring substituted with a 4-methylphenylsulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-hydroxybenzophenone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the sulfonate ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with other aromatic systems, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it valuable in applications where specific interactions with biological targets or unique chemical reactivity are required.

Properties

CAS No.

851591-22-5

Molecular Formula

C20H16O4S

Molecular Weight

352.4 g/mol

IUPAC Name

(2-benzoylphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C20H16O4S/c1-15-11-13-17(14-12-15)25(22,23)24-19-10-6-5-9-18(19)20(21)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

FJPOYVFLHRONHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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